molecular formula C16H15NO2 B167791 4-Benzyloxy-3-methoxyphenylacetonitrile CAS No. 1700-29-4

4-Benzyloxy-3-methoxyphenylacetonitrile

Cat. No. B167791
CAS RN: 1700-29-4
M. Wt: 253.29 g/mol
InChI Key: KSOYPRFHKIOHMY-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenylacetonitrile is a chemical compound with the molecular formula C16H15NO2 . It is used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-methoxyphenylacetonitrile consists of 16 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C16H15NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Benzyloxy-3-methoxyphenylacetonitrile is 253.2958 . Other physical and chemical properties such as melting point, boiling point, and density are 68-70°C, 195°C, and 1.129±0.06 g/cm3 respectively .

Scientific Research Applications

Synthesis of Phenethylamines

  • Chemical Synthesis : This compound is involved in the synthesis of phenethylamines from phenylacetonitriles. For instance, it has been used to obtain nitriles that may be reduced to phenethylamines, demonstrating its utility in organic synthesis (Short, Dunnigan, & Ours, 1973).

Glucosinolate Profile in Plants

  • Botanical Studies : Research on Bretschneidera sinensis, a plant species from China, has identified the presence of 4-hydroxy-3-methoxyphenylacetonitrile. This discovery contributes to understanding the glucosinolate profile of this plant (Montaut et al., 2015).

Photophysical Properties in Lanthanide Coordination Compounds

  • Material Science : The compound has been used in the synthesis of lanthanide coordination compounds. Research has explored how electron-releasing or withdrawing substituents on 4-benzyloxy benzoic acid derivatives influence the photophysical properties of these complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Synthesis of Flavonoids

  • Organic Chemistry : In the field of organic chemistry, it has been utilized in the synthesis of 3,5,7-trihydroxy-6-methoxyflavones. This showcases its role in the selective O-alkylation and dealkylation of flavonoids (Horie et al., 1997).

Photocatalysis

  • Photocatalytic Reactions : It has been involved in titanium dioxide photocatalysed alkylation of maleic acid derivatives, indicating its role in photocatalysis and potential applications in green chemistry (Cermenati, Mella, & Albini, 1998).

Antimicrobial Activity

  • Biomedical Research : In biomedical research, derivatives of 4-Benzyloxy-3-methoxyphenylacetonitrile have been synthesized and tested for antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Okasha et al., 2022).

Synthesis of Piperidines

  • Synthetic Methods : It has been used as an intermediate in the synthesis of 3-arylpiperidines, further demonstrating its utility in diverse synthetic pathways (Loozen & Brands, 2010).

properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOYPRFHKIOHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305164
Record name 4-Benzyloxy-3-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-methoxyphenylacetonitrile

CAS RN

1700-29-4
Record name 1700-29-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxy-3-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-methoxyphenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
I Baxter, LT Allan, GA Swan - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… Removal of the ether gave a solid residue which after crystallisation from ethanol gave 4-benzyloxy-3-methoxyphenylacetonitrile (2.5 g.) as long white needles, mp 67" (1it.,l6 67-68') (…
Number of citations: 26 pubs.rsc.org
PR Borkowski, JS Horn, H Rapoport - Journal of the American …, 1978 - ACS Publications
… 4-Benzyloxy-3-methoxyphenylacetonitrile (7). To a stirred solution of 4-benzyloxy-3-… To 4benzyloxy-3-methoxyphenylacetonitrile (7, 253 mg, 1 mmol) and 3 mL of 2 ·2% CrB …
Number of citations: 47 pubs.acs.org
DHR Barton, RH Hesse, GW Kirby - Journal of the Chemical Society …, 1965 - pubs.rsc.org
We now present experimental evidence that the" berberine bridge" is a cyclised N-methyl group. This concept was first suggested at a Conference on" The Biosynthesis of Natural …
Number of citations: 37 pubs.rsc.org
V Colligs, SP Hansen, D Imbri, EJ Seo… - Bioorganic & Medicinal …, 2017 - Elsevier
A D-ring contracted analogue of the strongly cytotoxic marine pyrrole alkaloid lamellarin D was synthesized and investigated for its antiproliferative action towards a wild type and a …
Number of citations: 15 www.sciencedirect.com
D Imbri, J Tauber, T Opatz - Chemistry–A European Journal, 2013 - Wiley Online Library
… The α,β-unsaturated aldehyde required for the C 3 -annulation was prepared from commercial 3,4-dimethoxyphenylacetonitrile (8 a) or from 4-benzyloxy-3-methoxyphenylacetonitrile (8 …
NO MeO - STRATEGIES FOR THE SYNTHESIS OF …, 2011 - ukzn-dspace.ukzn.ac.za
162 heated at 100 o C for 12 h under nitrogen atmosphere with vigorous stirring to give a homogeneous solution. The reaction mixture was cooled to room temperature when TLC …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
D Imbri, J Tauber, T Opatz - Marine drugs, 2014 - mdpi.com
The present review discusses the known synthetic routes to the lamellarin alkaloids published until 2014. It begins with syntheses of the structurally simpler type-II lamellarins and then …
Number of citations: 90 www.mdpi.com
CY Cheng - 1981 - escholarship.org
The QSAR study described in chapter VI of this dissertation was completed through collaboration with Dr. James A. Waters at NIAMDO, National Institutes of Health, to whom I am …
Number of citations: 2 escholarship.org
C Cheng - 1981 - escholarship.org
The QSAR study described in chapter VI of this dissertation was completed through collaboration with Dr. James A. Waters at NIAMDO, National Institutes of Health, to whom I am …
Number of citations: 0 escholarship.org
FJ Van Deventer - 2008 - North-West University
Number of citations: 2

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